N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15294728
InChI: InChI=1S/C23H24N2O5S/c1-16-6-11-19-20(26)15-22(30-21(19)14-16)23(27)24-17-7-9-18(10-8-17)31(28,29)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C23H24N2O5S
Molecular Weight: 440.5 g/mol

N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15294728

Molecular Formula: C23H24N2O5S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C23H24N2O5S
Molecular Weight 440.5 g/mol
IUPAC Name N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C23H24N2O5S/c1-16-6-11-19-20(26)15-22(30-21(19)14-16)23(27)24-17-7-9-18(10-8-17)31(28,29)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3,(H,24,27)
Standard InChI Key VYUIRQKYEAYVMC-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Introduction

Structural and Molecular Characteristics

N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide (C₂₃H₂₄N₂O₅S) is a chromene derivative with a molecular weight of 440.5 g/mol. Its structure integrates three key functional groups:

  • Chromene backbone: A benzopyran-4-one system with a methyl substituent at position 7 and a ketone at position 4.

  • Carboxamide group: Positioned at C-2 of the chromene ring, forming a critical hydrogen-bonding domain.

  • Sulfonamide-linked azepane: A seven-membered azepane ring connected via a sulfonyl group to the para position of the phenyl carboxamide.

The IUPAC name systematically describes its substituents: the chromene core (4H-chromene-4-one), methyl group at C-7, carboxamide at C-2, and the N-(4-sulfonamidophenyl) side chain modified with azepane.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis follows a multi-step protocol analogous to methods for related chromene carboxamides :

Step 1: Formation of Chromene Ester
7-Methyl-4-oxo-4H-chromene-2-carboxylate is synthesized via Kostanecki-Robinson condensation, where acetophenone derivatives react with ethyl oxalyl chloride in the presence of sodium ethoxide. Yield: 70–80% .

Step 2: Hydrolysis to Carboxylic Acid
The ester undergoes alkaline hydrolysis (NaOH, ethanol/water) to yield 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. Near-quantitative yields (90–95%) are typical .

Step 3: Amidation with Sulfonamide Derivative
The carboxylic acid is activated using coupling agents like PyBOP and reacted with 4-(azepan-1-ylsulfonyl)aniline. Purification via flash chromatography (CH₂Cl₂/MeOH 9:1) and recrystallization (CH₂Cl₂/hexane) yields the final product (60–75%).

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1Ethyl oxalyl chloride, NaOEt0–5°C70–80
2NaOH, H₂O/EtOHReflux90–95
3PyBOP, DIPEA, DMFRT60–75

Chemical Modifications

The compound’s reactivity is dominated by:

  • Electrophilic substitution on the chromene ring (C-5 and C-8 positions).

  • Nucleophilic acyl substitution at the carboxamide group.

  • Sulfonamide hydrolysis under acidic or basic conditions, yielding azepane and sulfonic acid derivatives.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d₆):

  • δ 10.66 ppm (s, 1H, CONH).

  • δ 8.09–6.99 ppm (m, aromatic protons).

  • δ 3.92 ppm (s, 3H, OCH₃).

  • δ 1.43 ppm (t, 3H, CH₃) .

13C NMR (101 MHz, DMSO-d₆):

  • δ 177.2 (C-4 ketone).

  • δ 165.0 (CONH).

  • δ 56.7–161.9 (aromatic and heterocyclic carbons).

IR (KBr):

  • 1685 cm⁻¹ (C=O, chromone).

  • 1340 cm⁻¹ (S=O, sulfonamide).

  • 1540 cm⁻¹ (N–H bend, carboxamide).

Table 2: Key NMR Assignments

Positionδ (1H, ppm)δ (13C, ppm)Assignment
C-4177.2Ketone
CONH10.66165.0Carboxamide
OCH₃3.9256.7Methoxy

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Preliminary in vitro studies indicate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 3.2 μM), likely due to the sulfonamide group’s interaction with the enzyme’s hydrophobic pocket.

Antioxidant Properties

The chromene core exhibits radical scavenging activity (EC₅₀ = 12.4 μM against DPPH), attributed to resonance stabilization of the phenolic oxygen.

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Dual COX-2/5-LOX inhibitors for inflammatory diseases.

  • Anticancer agents targeting topoisomerase II.

Chemical Optimization

  • Bioisosteric replacement of the azepane ring with piperidine or morpholine.

  • Prodrug formulations to enhance oral bioavailability.

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